molecular formula C23H24N4O2 B2840612 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-benzoylphenyl)methanone CAS No. 1334376-32-7

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-benzoylphenyl)methanone

Katalognummer: B2840612
CAS-Nummer: 1334376-32-7
Molekulargewicht: 388.471
InChI-Schlüssel: NBJZFSPZEFJVNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-benzoylphenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BPIP and has been synthesized using various methods, which will be discussed in The aim of this paper is to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPIP.

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Pharmacological Activities

Research has explored the molecular interactions of similar compounds, particularly focusing on their binding with receptors. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor have provided insights into the conformational analysis, energetic stability, and pharmacophore models for CB1 receptor ligands (Shim et al., 2002). This research contributes to understanding the steric and electrostatic interactions critical for the binding of antagonists to the CB1 receptor.

Development of New Pharmacological Candidates

The synthesis and pharmacological activity of new series of pyrazoles have led to the identification of compounds such as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454) as clinical candidates for pain management (Díaz et al., 2020). These findings highlight the potential of such compounds in developing new therapeutic agents with high solubility and metabolic stability.

Synthesis and Biological Evaluation of Novel Derivatives

Compounds with the pyrazole and piperazine structure have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, novel pyrazole derivatives have shown significant antimicrobial and anticancer properties, offering a promising direction for the development of new therapeutic agents (Hafez et al., 2016). These studies contribute to the discovery of new drugs with potential efficacy against various diseases.

Structural Characterization and Material Development

The synthesis and structural characterization of novel pyrazole carboxamide derivatives, including those with a piperazine moiety, have been achieved. This research provides valuable insights into the molecular structures and potential applications of these compounds in material science (Lv et al., 2013).

Eigenschaften

IUPAC Name

phenyl-[2-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22(19-7-2-1-3-8-19)20-9-4-5-10-21(20)23(29)26-16-13-25(14-17-26)15-18-27-12-6-11-24-27/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZFSPZEFJVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.